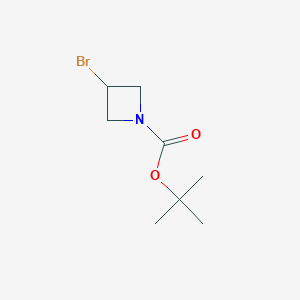
1-Methyl-5-(Trifluormethyl)-1H-Indol-2-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid”, there are methods for synthesizing similar compounds. For instance, a high-yielding and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . These compounds are key intermediates for important building blocks relevant to medicinal and agrochemistry .
Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
Die Trifluormethylgruppe in 1-Methyl-5-(Trifluormethyl)-1H-Indol-2-carbonsäure ist ein häufiges Motiv in Agrochemikalien, da sie die biologische Aktivität und die Umweltstabilität verbessern kann . Die Verbindung kann als Vorläufer für die Synthese von Herbiziden und Fungiziden dienen, wobei die Trifluormethylgruppe zur Selektivität und Wirksamkeit dieser Mittel beiträgt.
Entwicklung von pharmazeutischen Arzneimitteln
In der Pharmazie wird diese Verbindung aufgrund ihrer medizinischen Eigenschaften verwendet. Sie kann in Arzneimittelmoleküle eingebaut werden, um die pharmakokinetischen Profile zu verbessern, wie z. B. die erhöhte Lipophilie und metabolische Stabilität, die für die Arzneimittelresorption und -retention entscheidend sind .
Materialwissenschaft
Die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe machen This compound in der Materialwissenschaft wertvoll. Sie kann verwendet werden, um die elektronischen Eigenschaften von leitfähigen Polymeren zu verändern, was möglicherweise zur Entwicklung neuer Materialien für elektronische Geräte führt .
Synthetische organische Chemie
Diese Verbindung ist ein vielseitiges Zwischenprodukt in der synthetischen organischen Chemie. Sie kann verschiedene chemische Reaktionen eingehen, um eine breite Palette an trifluormethylierten Heterocyclen zu produzieren, die wichtige Gerüste in vielen organischen Verbindungen sind .
Katalyse
This compound: kann als Ligand in katalytischen Systemen fungieren. Ihre Trifluormethylgruppe kann die elektronische Umgebung des Metallzentrums beeinflussen und so die Aktivität und Selektivität des Katalysators verändern .
Biochemische Forschung
In der Biochemie ermöglicht die Fähigkeit der Verbindung, bestimmte Aminosäureseitenketten nachzuahmen, ihre Verwendung in Peptidomimetika. Diese Anwendung ist besonders nützlich bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und der Entwicklung von Enzyminhibitoren .
Umweltwissenschaft
Aufgrund ihrer Stabilität und Widerstandsfähigkeit gegen Abbau kann diese Verbindung in der Umweltforschung verwendet werden, um die Persistenz fluorierter Verbindungen in Ökosystemen und ihre potenziellen Auswirkungen auf die Umwelt zu untersuchen .
Entwicklung fluoreszierender Sonden
Der Indol-Kern von This compound wird oft bei der Konstruktion von fluoreszierenden Sonden verwendet. Die Zugabe der Trifluormethylgruppe kann die Emissionswellenlängen verschieben, was sie zu einem wertvollen Werkzeug für die Bio-Bildgebung und Diagnostik macht .
Eigenschaften
IUPAC Name |
1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNBAXVLXMLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257092-36-6 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)




![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)








